2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetamide
CAS No.: 303152-92-3
Cat. No.: VC6889321
Molecular Formula: C16H11ClF3N3O
Molecular Weight: 353.73
* For research use only. Not for human or veterinary use.
![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetamide - 303152-92-3](/images/structure/VC6889321.png)
Specification
CAS No. | 303152-92-3 |
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Molecular Formula | C16H11ClF3N3O |
Molecular Weight | 353.73 |
IUPAC Name | 2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]acetamide |
Standard InChI | InChI=1S/C16H11ClF3N3O/c17-12-6-10(16(18,19)20)7-22-15(12)23-8-9(5-14(21)24)11-3-1-2-4-13(11)23/h1-4,6-8H,5H2,(H2,21,24) |
Standard InChI Key | PSNNYIKHZIXXSV-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)CC(=O)N |
Introduction
Structural and Molecular Characteristics
The compound belongs to the indole-acetamide family, characterized by a 1H-indole scaffold substituted at the 1-position with a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group and at the 3-position with an acetamide moiety. Its molecular formula is C₁₈H₁₂ClF₃N₃O, with a calculated molecular weight of 393.76 g/mol. Key structural features include:
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Pyridinyl group: The 3-chloro-5-(trifluoromethyl) substitution introduces electron-withdrawing effects, enhancing stability and influencing reactivity .
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Indole core: The planar aromatic system facilitates π-π stacking interactions, relevant in biological target binding .
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Acetamide side chain: Provides hydrogen-bonding capacity, critical for molecular recognition in pharmaceutical contexts .
Property | Value |
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Molecular Formula | C₁₈H₁₂ClF₃N₃O |
Molecular Weight | 393.76 g/mol |
CAS Registry Number | Not publicly disclosed |
Key Functional Groups | Indole, pyridine, acetamide |
Synthetic Pathways and Optimization
While no direct synthesis protocol for this compound is documented, analogous routes for related indole-acetamides suggest a multi-step process involving:
Indole Ring Formation
The indole core is typically constructed via Fischer indole synthesis or palladium-catalyzed cyclization. For example, 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole intermediates are synthesized by reacting hydrazine derivatives with substituted pyridinyl ketones under acidic conditions .
Physicochemical Properties
Data extrapolated from similar compounds ( , ) suggest:
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Solubility: Low aqueous solubility due to hydrophobic indole and trifluoromethyl groups; soluble in DMSO or DMF.
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Stability: Likely sensitive to UV light and strong acids/bases due to the indole and amide groups.
Challenges and Future Directions
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Synthetic Accessibility: The trifluoromethyl group complicates purification; advanced techniques like column chromatography or recrystallization are essential .
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Toxicity Profiling: Halogenated pyridines may pose metabolic risks, necessitating in vitro toxicity assays.
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Polymorphism Studies: As seen in patent WO2018008042A1 , crystalline forms impact bioavailability—a critical consideration for drug development.
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